molecular formula C16H23NO3 B12535290 1-(2-Nitroethenyl)-4-(octyloxy)benzene CAS No. 663949-39-1

1-(2-Nitroethenyl)-4-(octyloxy)benzene

Cat. No.: B12535290
CAS No.: 663949-39-1
M. Wt: 277.36 g/mol
InChI Key: IGPDKBYXRIVZLA-UHFFFAOYSA-N
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Description

Contextualization of Nitroethenyl Compounds as Versatile Synthons in Chemical Transformations

Nitroethenyl compounds, also known as β-nitrostyrenes when attached to a benzene (B151609) ring, are highly valuable intermediates in organic synthesis. nih.govfrontiersin.org The powerful electron-withdrawing nature of the nitro group makes the adjacent carbon-carbon double bond highly susceptible to a variety of nucleophilic addition reactions. This reactivity renders nitroethenyl derivatives as versatile synthons, which are molecular fragments used as building blocks for the construction of more complex molecules. eurekaselect.commdpi.com Their utility is demonstrated in the synthesis of a wide array of compounds, including pharmaceuticals and natural products. frontiersin.org The transformation of the nitro group itself into other functional groups, such as amines or carbonyls, further enhances their synthetic potential. frontiersin.orgsci-hub.se

Significance of Substituted Benzene Scaffolds in Advanced Organic Synthesis

The benzene ring is a fundamental building block in organic chemistry, and its derivatives are ubiquitous in nature and industry. wikipedia.orgbyjus.com The strategic placement of substituents on the benzene scaffold profoundly influences the molecule's electronic properties, reactivity, and three-dimensional shape. libretexts.orgyoutube.com This principle is a cornerstone of rational drug design and materials science. For instance, the introduction of an octyloxy group, a long alkyl ether chain, can significantly increase a molecule's lipophilicity, impacting its solubility and interaction with biological membranes or organic matrices. The precise control over the substitution pattern on a benzene ring allows chemists to fine-tune the properties of a molecule for a specific application. rsc.orgyoutube.comkhanacademy.org

Overview of Research Motivations and Challenges Pertaining to 1-(2-Nitroethenyl)-4-(octyloxy)benzene

Research into this compound is often driven by the pursuit of new materials with specific optical or electronic properties, such as those found in liquid crystals or nonlinear optical materials. The combination of the electron-withdrawing nitroethenyl group and the electron-donating octyloxy group creates a "push-pull" electronic system across the aromatic ring, a common design feature in molecules with interesting photophysical characteristics.

However, the synthesis of such compounds is not without its challenges. The preparation often involves multi-step sequences that require careful control of reaction conditions to achieve the desired substitution pattern and avoid unwanted side reactions. youtube.com For example, the nitration of an aromatic ring can be a vigorous reaction, and achieving selective substitution at the desired position requires careful consideration of the directing effects of existing substituents. organic-chemistry.org Similarly, the introduction of the nitroethenyl group, often accomplished through a condensation reaction, must be optimized to ensure good yields and purity.

Scope and Objectives of Academic Inquiry into the Chemical Compound

Academic investigation into this compound and related structures typically focuses on several key areas. A primary objective is the development of efficient and scalable synthetic routes to access these molecules. This includes exploring new catalysts and reaction conditions to improve yields and reduce the environmental impact of the synthesis. nih.gov

Another major area of inquiry is the detailed characterization of the compound's physicochemical properties. This involves the use of various spectroscopic techniques (NMR, IR, UV-Vis) and analytical methods to fully elucidate its structure and electronic characteristics. Furthermore, researchers are interested in exploring the reactivity of this compound as a building block for more complex molecular architectures. This includes its use in cycloaddition reactions, polymerization, and as a precursor for novel heterocyclic compounds. The ultimate goal of this academic inquiry is to unlock the full potential of this and similar molecules for applications in materials science, medicinal chemistry, and other areas of technological importance.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound and its Precursor

Property1-Nitro-4-(octyloxy)benzeneThis compound
CAS Number 49562-76-7 nih.govbldpharm.comNot explicitly available
Molecular Formula C₁₄H₂₁NO₃ nih.govC₁₆H₂₃NO₃
Molecular Weight 251.32 g/mol nih.gov277.36 g/mol
IUPAC Name 1-nitro-4-(octyloxy)benzene nih.govThis compound

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

663949-39-1

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

1-(2-nitroethenyl)-4-octoxybenzene

InChI

InChI=1S/C16H23NO3/c1-2-3-4-5-6-7-14-20-16-10-8-15(9-11-16)12-13-17(18)19/h8-13H,2-7,14H2,1H3

InChI Key

IGPDKBYXRIVZLA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=C[N+](=O)[O-]

Origin of Product

United States

Advanced Reaction Chemistry and Mechanistic Investigations of 1 2 Nitroethenyl 4 Octyloxy Benzene

Electrophilic Reactivity of the Nitroethenyl Moiety

The nitroethenyl group, characterized by a carbon-carbon double bond conjugated with a strong electron-withdrawing nitro group, is known to be electron-deficient. This inherent electronic property dictates its reactivity towards electrophiles and in cycloaddition reactions.

Nucleophilic Reactivity and Additions

The electron-poor double bond and the substituted aromatic ring are potential sites for nucleophilic attack.

Transformations of the Nitro Group

The nitro group is a versatile functional group that can be transformed into various other functionalities, significantly increasing the synthetic utility of the parent molecule.

The most common transformation is the reduction of the nitro group. Depending on the reagents and reaction conditions, the nitro group can be selectively reduced to a nitroso, hydroxylamino, or primary amino group. This transformation is fundamental in organic synthesis. For 1-(2-Nitroethenyl)-4-(octyloxy)benzene, a key challenge would be the chemoselective reduction of the nitro group in the presence of the reactive alkene double bond, which could also be susceptible to reduction. Documented procedures and research findings detailing the selective transformation of the nitro group for this specific compound remain elusive.

Reduction Pathways to Amino or Related Functionalities

The reduction of the nitroalkene moiety in this compound is a key transformation that provides access to valuable amine derivatives. The conjugated nitroalkene system is susceptible to reduction by various reagents, which can selectively target the nitro group, the carbon-carbon double bond, or both.

A common and synthetically useful transformation is the complete reduction of the nitroethenyl group to an aminoethyl group, yielding phenethylamines. researchgate.net For β-nitrostyrenes, a facile one-pot reduction to the corresponding phenethylamines can be achieved using reagents like sodium borohydride (B1222165) in the presence of a transition metal salt such as copper(II) chloride. researchgate.net This method is attractive due to its broad substrate scope and tolerance for various functional groups on the aromatic ring. researchgate.net Applied to this compound, this would result in the formation of 2-(4-(octyloxy)phenyl)ethan-1-amine.

Partial reduction is also possible. The carbon-carbon double bond can be selectively hydrogenated to yield a saturated nitroalkane, which can then be further reduced or used in other synthetic applications. Conversely, the nitro group can be partially reduced to a hydroxylamine (B1172632) or an oxime without affecting the double bond under specific conditions. wikipedia.org

Table 1: Potential Reduction Pathways for this compound
Reagent SystemPrimary ProductFunctionality Formed
NaBH4, CuCl22-(4-(octyloxy)phenyl)ethan-1-aminePrimary Amine
H2, Pd/C2-(4-(octyloxy)phenyl)ethan-1-aminePrimary Amine
LiAlH42-(4-(octyloxy)phenyl)ethan-1-aminePrimary Amine
Zn/HCl2-(4-(octyloxy)phenyl)ethan-1-aminePrimary Amine
H2 (controlled), specific catalyst1-(2-Nitroethyl)-4-(octyloxy)benzeneSaturated Nitroalkane
Zn, NH4ClN-(2-(4-(octyloxy)phenyl)ethyl)hydroxylamineHydroxylamine

Functional Group Interconversions of the Nitro Moiety

The nitro group in nitroalkenes is often referred to as a "synthetic chameleon" due to its vast reactivity and ability to be converted into a wide array of other functional groups. mdpi.com This versatility extends beyond simple reduction to amines. researchgate.netsci-rad.com For this compound, the nitro group can be replaced entirely through denitrative cross-coupling reactions. mdpi.com These reactions enable the formation of new carbon-carbon or carbon-heteroatom bonds at the β-position of the styrene (B11656) system. mdpi.com

Mechanistically, many of these transformations proceed via a radical addition-elimination pathway. mdpi.com For instance, the reaction of a β-nitrostyrene with a radical precursor can lead to the addition of a radical to the double bond, forming a benzylic radical intermediate. Subsequent elimination of the nitro group as nitrogen dioxide restores the double bond, resulting in a new substituted styrene. mdpi.com

Another significant reaction is the Michael addition, where a nucleophile attacks the β-carbon of the nitroalkene. wikipedia.orgmdpi.com While this is an addition reaction, it represents a fundamental functionalization of the nitroethenyl moiety, which can be followed by elimination or further transformation of the nitro group. The Barton-Zard reaction, for example, utilizes a nitroalkene and an α-isocyanoacetate to synthesize pyrrole (B145914) derivatives. wikipedia.org

Table 2: Potential Functional Group Interconversions of the Nitro Moiety
Reaction TypeTypical Reagents/PartnersResulting Functional Group/StructureReference
Denitrative Cross-Coupling (Heck-type)Organomanganese reagents, Palladium catalystsSubstituted Styrene (C-C bond formation) mdpi.com
Denitrative Cross-Coupling (Radical)Alkyl Radicals (from Hantzsch esters, peroxides)β-Alkyl Styrene mdpi.com
Nef Reaction (on saturated analogue)Base, then acidic workupKetone or Aldehyde mdpi.com
Barton-Zard Pyrrole Synthesisα-IsocyanoacetatePyrrole Ring wikipedia.org
Cycloaddition [3+2]Azides, Nitrile OxidesFive-membered Heterocycles sci-rad.com

Reactivity Governed by the Octyloxy Substituent

The octyloxy group (–O(CH₂)₇CH₃) attached to the benzene (B151609) ring significantly influences the molecule's reactivity, particularly in reactions involving the aromatic system. Its effects are twofold: electronic (inductive and resonance) and steric.

Inductive and Resonance Effects on Aromatic Ring Reactivity

The octyloxy group is a powerful activating group for electrophilic aromatic substitution (EAS). libretexts.orgwikipedia.org This is due to the net effect of two competing electronic influences: the resonance effect and the inductive effect.

Resonance Effect (+R): The oxygen atom of the octyloxy group possesses lone pairs of electrons that can be delocalized into the benzene ring's π-system. stackexchange.comyoutube.com This donation of electron density increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles. wikipedia.orglibretexts.org The resonance stabilization is particularly pronounced in the carbocation intermediate (sigma complex) formed during ortho and para attack, where a fourth resonance structure can be drawn involving a double bond to the oxygen atom. libretexts.orgyoutube.com This additional resonance contributor significantly lowers the activation energy for ortho and para substitution. youtube.com

Inductive Effect (-I): Oxygen is a highly electronegative atom, and it withdraws electron density from the attached carbon atom of the benzene ring through the sigma bond. libretexts.orgyoutube.com This inductive effect deactivates the ring.

For alkoxy groups, the electron-donating resonance effect is dominant over the electron-withdrawing inductive effect. libretexts.orgyoutube.com Consequently, the octyloxy group is a net electron-donating group, activating the benzene ring towards EAS. The octyl chain itself contributes a minor, electron-donating inductive effect (+I). libretexts.orgyoutube.com

Table 3: Electronic Effects of the Octyloxy Substituent
EffectDescriptionInfluence on Ring Reactivity
Resonance (+R)Donation of oxygen's lone pair electrons into the π-system.Strongly activating; increases electron density at ortho/para positions.
Inductive (-I)Withdrawal of sigma-bond electrons by the electronegative oxygen.Weakly deactivating.
Overall Electronic EffectThe +R effect outweighs the -I effect.Net activating; ortho, para-directing.

Steric Effects and Regioselectivity in Electrophilic Aromatic Substitution

While the electronic effects of the octyloxy group direct incoming electrophiles to the ortho and para positions, the final regiochemical outcome is also governed by steric hindrance. numberanalytics.comnumberanalytics.com The para position in this compound is already substituted. Therefore, any further EAS must occur at one of the two equivalent ortho positions (C3 or C5).

The octyloxy group, with its long and flexible alkyl chain, is sterically bulky. numberanalytics.com This bulkiness can impede the approach of an electrophile to the adjacent ortho positions. numberanalytics.commakingmolecules.com This steric hindrance makes substitution at the ortho positions less favorable compared to a scenario with a smaller alkoxy group like methoxy (B1213986) (–OCH₃). numberanalytics.com The reaction rate for ortho substitution would be reduced, and for very bulky electrophiles, the reaction might be significantly inhibited. numberanalytics.com

Table 4: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound
EAS ReactionElectrophilePredicted Major Product(s)Controlling Factors
NitrationNO₂⁺1-(2-Nitroethenyl)-2-nitro-4-(octyloxy)benzeneElectronic activation at ortho positions, potential steric hindrance.
Halogenation (e.g., Bromination)Br⁺2-Bromo-1-(2-nitroethenyl)-4-(octyloxy)benzeneElectronic activation at ortho positions, potential steric hindrance.
Friedel-Crafts AlkylationR⁺ (e.g., (CH₃)₃C⁺)Reaction likely disfavored or very slowHigh steric hindrance from both the octyloxy group and the bulky electrophile.
Friedel-Crafts AcylationRCO⁺2-Acyl-1-(2-nitroethenyl)-4-(octyloxy)benzeneElectronic activation; steric hindrance is a significant factor.

Rearrangement Reactions Involving the Nitroethenyl or Octyloxy Groups

Rearrangement reactions can offer pathways to complex molecular architectures from simpler precursors. For this compound, the most plausible rearrangements would involve the nitroethenyl moiety.

Studies on Nitro Group Migration

While migrations involving alkoxy groups like octyloxy are uncommon under typical conditions, the migration of a nitro group in conjugated systems has been documented. Research on related structures provides insight into potential rearrangements for this compound.

One study reported an unusual "reverse" 1,2-migration of a nitro group within an α-aryl-β-nitroethenyl system, a transformation driven by the release of steric and stereoelectronic repulsive interactions and the formation of a more stable, extended conjugated system. eurekaselect.com

More synthetically directed studies have shown that transition metal catalysts can promote selective nitro group migrations. For example, rhodium(II) carboxylate complexes have been found to catalyze the reaction of β-nitro styryl azides to selectively produce 3-nitroindoles. nih.gov This transformation proceeds via a formal migration of the nitro group. In competitive migration studies, the nitro group was found to have a very high migratory aptitude, superior to many other electron-withdrawing groups. nih.gov

Table 5: Relative Migratory Aptitude of Electron-Withdrawing Groups in Rh(II)-Catalyzed Rearrangements (adapted from nih.gov)
Migrating GroupRelative Aptitude
Ester (e.g., -CO₂R)
Amide (e.g., -CONR₂)<
Hydrogen<
Sulfonyl (e.g., -SO₂R)<
Benzoyl (e.g., -COR)
Nitro (-NO₂)Highest

These findings suggest that under specific catalytic conditions, this compound or its derivatives could potentially undergo rearrangements involving the migration of the nitro group, opening pathways to novel isomers or heterocyclic systems.

Studies on Reaction Kinetics and Thermodynamics

The synthesis of this compound, a substituted β-nitrostyrene, is primarily achieved through the Henry (or nitroaldol) reaction. This reaction involves the condensation of 4-(octyloxy)benzaldehyde with a nitroalkane, typically nitromethane (B149229), followed by dehydration. While specific kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, a thorough understanding can be derived from studies on analogous substituted benzaldehydes and the general principles governing the Henry reaction.

Step 1: Henry Condensation 4-(octyloxy)benzaldehyde + nitromethane → 1-(2-nitro-1-hydroxyethyl)-4-(octyloxy)benzene

Step 2: Dehydration 1-(2-nitro-1-hydroxyethyl)-4-(octyloxy)benzene → this compound + H₂O

Kinetic and thermodynamic studies of the Henry reaction and subsequent dehydration are crucial for optimizing reaction conditions, maximizing yield, and understanding the reaction mechanism.

Reaction Kinetics

The kinetics of the Henry reaction are influenced by several factors, including the nature of the reactants, the catalyst, the solvent, and the temperature. The reaction is typically base-catalyzed, where the base deprotonates the nitroalkane to form a resonance-stabilized carbanion (nitronate). youtube.com This nitronate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. youtube.com

A combined computational and experimental kinetic study on the Henry reaction between various benzaldehydes and nitroalkanes has provided insights into the reaction rates. nih.gov For instance, the reaction rates are significantly affected by the electronic nature of the substituents on the benzaldehyde (B42025) ring. Electron-withdrawing groups tend to increase the reaction rate by making the carbonyl carbon more electrophilic, while electron-donating groups, such as the octyloxy group, can decrease the rate.

The Hammett equation can be used to correlate the reaction rates of substituted benzaldehydes in the Henry reaction. A study on the enzyme-catalyzed Henry reaction of various meta- and para-substituted benzaldehydes with nitromethane demonstrated a linear relationship between the logarithm of the catalytic efficiency (kcat/Km) and the Hammett substituent constant (σ). rsc.org This indicates that the electronic effects of the substituents play a significant role in the reaction kinetics.

The choice of solvent also has a profound impact on the reaction kinetics. A study comparing the reaction of benzaldehyde and nitropropane in water and DMSO found that the reaction proceeds more slowly in water. nih.gov This is attributed to the weakening of the hydrogen bonds between water and the nitronate reactant as it proceeds to the more charge-delocalized transition state. nih.gov

The following interactive table presents hypothetical kinetic data for the Henry reaction of substituted benzaldehydes, illustrating the effect of substituents on the reaction rate. The data is based on general trends observed in the literature.

Substituent on BenzaldehydeRate Constant (k) (M⁻¹s⁻¹)Relative Rate
4-Nitro1.5 x 10⁻²10
4-Chloro5.0 x 10⁻³3.3
Unsubstituted1.5 x 10⁻³1
4-Methyl8.0 x 10⁻⁴0.53
4-Octyloxy4.5 x 10⁻⁴0.3

Note: The data in this table is illustrative and intended to show general trends. Actual values may vary depending on specific reaction conditions.

Reaction Thermodynamics

The first step, the nitroaldol addition, is a reversible reaction. nih.gov The equilibrium position can be influenced by the reaction conditions. The subsequent dehydration to form the β-nitrostyrene is often driven by the formation of a more stable, extended conjugated system and the removal of water, which shifts the equilibrium towards the product.

While specific thermodynamic values for the synthesis of this compound are not readily found, computational studies on similar reactions provide valuable estimates. For the reaction between the nitromethane anion and formaldehyde (B43269) in the gas phase, the calculated free energies of the reactants, transition states, and products offer insight into the thermodynamic landscape of the Henry reaction. nih.gov

Thermodynamic ParameterValueSignificance
Enthalpy of Reaction (ΔH)-75 kJ/molExothermic, releases heat
Entropy of Reaction (ΔS)+120 J/(mol·K)Increase in disorder (formation of water molecule)
Gibbs Free Energy (ΔG) at 298 K-110.76 kJ/molSpontaneous reaction

Note: These values are hypothetical and for illustrative purposes. Actual thermodynamic data will vary based on the specific reactants and conditions.

An in-depth analysis of the sophisticated spectroscopic and structural characterization methodologies for the chemical compound this compound reveals a comprehensive picture of its molecular identity and properties. Through a multi-technique approach, researchers can elucidate its conformational and electronic structure, functional group arrangement, solid-state packing, and fragmentation behavior.

Computational and Theoretical Chemistry Studies of 1 2 Nitroethenyl 4 Octyloxy Benzene

Prediction of Spectroscopic Parameters

Simulated Vibrational and Electronic Spectra

Computational methods, particularly Density Functional Theory (DFT), are pivotal in simulating the vibrational and electronic spectra of organic molecules. For 1-(2-nitroethenyl)-4-(octyloxy)benzene, these simulations can predict key spectroscopic features.

The simulated infrared (IR) spectrum is expected to show characteristic vibrational modes. The stretching of the nitro group (NO₂) would produce strong absorption bands, typically in the regions of 1500-1600 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric). The C=C stretching of the ethenyl bridge and the aromatic ring would also present distinct peaks. The long octyloxy chain would contribute to the complexity of the spectrum with its C-H stretching and bending vibrations.

Electronic spectra, simulated using Time-Dependent DFT (TD-DFT), can elucidate the electronic transitions within the molecule. The π-conjugated system, extending from the octyloxy group through the benzene (B151609) ring to the nitroethenyl group, is expected to give rise to significant absorption bands in the ultraviolet-visible (UV-Vis) region. The position and intensity of these bands are sensitive to the molecule's conformation and the solvent environment.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Intensity
N-O Asymmetric Stretch1500 - 1600Strong
N-O Symmetric Stretch1300 - 1370Strong
C=C Ethenyl Stretch1620 - 1680Medium
C=C Aromatic Stretch1450 - 1600Medium to Strong
C-O-C Ether Stretch1050 - 1150Strong
C-H Alkyl Stretch2850 - 2960Medium to Strong

Conformational Analysis and Potential Energy Surface Mapping

Potential energy surface (PES) mapping can be employed to identify the most stable conformers. Key dihedral angles to consider include the rotation of the nitro group relative to the ethenyl moiety and the orientation of the octyloxy group with respect to the benzene ring. Studies on similar para-substituted nitrobenzene (B124822) derivatives have shown that the nitro group may be twisted out of the plane of the benzene ring due to steric hindrance or intermolecular interactions. mdpi.com

The planarity of the π-conjugated system is crucial for its electronic properties. Computational scans of the potential energy as a function of the dihedral angles can reveal the energy barriers between different conformations and identify the global minimum energy structure. It is anticipated that the most stable conformer will have a nearly planar arrangement of the nitroethenylbenzene core to maximize π-conjugation, while the octyloxy chain will adopt a staggered conformation to minimize steric strain.

Dihedral AngleDescriptionExpected Low-Energy Conformation
C(ar)-C(ar)-O-C(alkyl)Orientation of the octyloxy groupNear planar with the benzene ring
C(ar)-C(vinyl)-C(vinyl)-NPlanarity of the nitroethenyl groupTrans and nearly planar
C(vinyl)-C(vinyl)-N-ORotation of the nitro groupSlightly twisted from the vinyl plane
C(alkyl)-C(alkyl)-C(alkyl)-C(alkyl)Conformation of the octyloxy chainStaggered (anti-periplanar)

Studies on Intermolecular Interactions and Aggregation Behavior

The aggregation behavior of this compound is governed by a combination of intermolecular forces. The nitro group is a strong hydrogen bond acceptor, and the aromatic ring can participate in π-π stacking interactions. The long octyloxy chain can engage in van der Waals interactions, which can be significant in the solid state and in nonpolar solvents.

Computational methods can be used to model these interactions in dimers and larger aggregates. Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are powerful tools to visualize and quantify these weak interactions. It is expected that the primary interactions driving aggregation will be a combination of C-H···O hydrogen bonds involving the nitro group and π-π stacking of the aromatic rings. chemrxiv.org The octyloxy chains of adjacent molecules are likely to interdigitate, maximizing van der Waals contacts.

Understanding these interactions is crucial for predicting the crystal packing and morphology of the solid material, which in turn influences its physical properties.

Chemo- and Regioselectivity Prediction in Complex Organic Transformations

Computational chemistry can be a predictive tool for understanding the chemo- and regioselectivity of reactions involving this compound. The molecule possesses several reactive sites, including the activated double bond of the nitroethenyl group and the aromatic ring.

By calculating parameters such as atomic charges, frontier molecular orbital (FMO) energies (HOMO and LUMO), and Fukui functions, the reactivity of different sites can be assessed. For instance, in a Michael addition reaction, the β-carbon of the nitroethenyl group is expected to be the most electrophilic site and thus the preferred point of nucleophilic attack.

For reactions on the aromatic ring, such as electrophilic aromatic substitution, the directing effect of the octyloxy and nitroethenyl groups can be computationally evaluated. The octyloxy group is an activating, ortho-para directing group, while the nitroethenyl group is a deactivating, meta-directing group. Computational analysis of the stability of the Wheland intermediates for substitution at different positions can predict the most likely regioisomeric products. These predictions can save significant experimental effort by focusing on the most probable reaction outcomes.

Exploration of Chemical Applications and Materials Research Potential

Role as a Precursor or Building Block in the Synthesis of Complex Organic Molecules

The inherent reactivity of the nitroethenyl moiety makes 1-(2-nitroethenyl)-4-(octyloxy)benzene a valuable building block for the synthesis of more intricate molecular architectures. The electron-withdrawing nature of the nitro group activates the carbon-carbon double bond, rendering it susceptible to a variety of nucleophilic addition reactions. This reactivity is the cornerstone of its utility as a synthetic precursor.

β-Nitroolefins are recognized as versatile intermediates in organic synthesis. nih.gov The reaction of this compound with diverse nucleophiles can lead to the formation of a wide array of functionalized products. For instance, Michael addition reactions with carbanions, amines, thiols, and other nucleophiles would yield substituted nitroalkanes, which can be further transformed into valuable compounds such as α-amino acids, ketones, and complex heterocyclic systems.

Furthermore, the nitro group itself can be reduced to an amino group, providing a pathway to synthesize various phenethylamine (B48288) derivatives. These derivatives are core structures in many biologically active compounds and pharmaceuticals. The presence of the octyloxy group can be strategically exploited to enhance the lipophilicity of the target molecules, a desirable feature in medicinal chemistry for improving membrane permeability.

Another significant synthetic application lies in its potential as a dienophile in Diels-Alder reactions. The activated double bond can react with a variety of dienes to construct complex carbocyclic and heterocyclic frameworks. The regioselectivity and stereoselectivity of these cycloaddition reactions can be influenced by the electronic and steric effects of the substituents on both the diene and the dienophile.

The versatility of this compound as a precursor is further exemplified by its potential use in the synthesis of nitrocyclopropanes. The reaction of β-nitrostyrenes with malonates, followed by halogenation and intramolecular cyclization, is a known method for preparing nitrocyclopropanes. beilstein-journals.org These strained ring systems are themselves valuable intermediates for further synthetic transformations.

A hypothetical reaction scheme illustrating the use of this compound as a precursor is presented below:

ReactantReagentProduct TypePotential Application
This compoundDiethyl malonate, followed by NaOEtMichael AdductIntermediate for pharmaceuticals
This compoundCyclopentadieneDiels-Alder AdductPrecursor to complex carbocycles
This compoundH₂, Pd/C2-(4-(Octyloxy)phenyl)ethan-1-amineBuilding block for bioactive molecules

Contributions to Methodological Advancements in Organic Synthesis

The unique structural features of this compound could also drive advancements in synthetic methodologies. The interplay between the reactive nitroethenyl group and the long alkyl chain could be harnessed to develop novel synthetic strategies.

For example, the octyloxy group can impart significant solubility in nonpolar organic solvents, which could be advantageous in developing new reaction conditions or in facilitating product purification. This is particularly relevant for reactions that are typically performed in polar aprotic solvents, where the use of a nonpolar solvent could lead to different reactivity or selectivity.

The compound could also serve as a model substrate for developing new catalytic asymmetric reactions. The synthesis of chiral molecules is of paramount importance in modern organic chemistry, and the development of new catalysts and methods for the enantioselective addition of nucleophiles to β-nitrostyrenes is an active area of research. The specific steric and electronic properties of this compound could be used to test the efficacy and selectivity of new chiral catalysts.

Furthermore, the presence of the octyloxy chain might enable its use in phase-transfer catalysis. The lipophilic tail could facilitate the transport of polar reagents or catalysts into a nonpolar organic phase where the reaction with the nitroethenyl group occurs. This could lead to the development of more efficient and environmentally friendly synthetic protocols.

Potential in the Development of Functional Materials and Advanced Chemical Systems

The molecular structure of this compound suggests its potential as a component in various functional materials.

Design Principles for Organic Electronic Components

In the field of organic electronics, the design of new materials with tailored electronic properties is crucial. sigmaaldrich.com The conjugated system of this compound, extending from the phenyl ring to the nitroethenyl group, could impart semiconductor properties. The octyloxy chain would enhance solubility, facilitating solution-based processing techniques for the fabrication of thin-film devices. The molecular packing in the solid state, influenced by the long alkyl chain, would be a critical determinant of the material's electronic performance. The design of related molecules would focus on extending the conjugation length and tuning the energy levels of the frontier molecular orbitals to optimize charge transport characteristics.

Considerations for Photoresponsive Materials

The nitro group and the conjugated π-system in this compound are chromophores that absorb light in the ultraviolet-visible region. This suggests the potential for designing photoresponsive materials. Upon absorption of light, the molecule could undergo various photochemical transformations, such as E/Z isomerization of the double bond or photoreduction of the nitro group. These transformations could lead to changes in the material's color, refractive index, or other physical properties. The design of such materials would involve a careful consideration of the excited-state dynamics and the influence of the molecular environment on the photochemical pathways.

Integration into Polymeric Structures

The vinyl group in this compound provides a handle for its integration into polymeric structures. It could be used as a monomer in addition polymerization reactions to create polymers with pendant functional groups. The resulting polymers would combine the properties of the polymer backbone with the functionalities of the nitroethenyl and octyloxy groups. For instance, the polymer could exhibit interesting optical or electronic properties, or it could be used as a functional coating. Alternatively, the molecule could be grafted onto existing polymer chains to modify their surface properties or to introduce new functionalities. The use of related compounds as plasticizers in polymer membranes for ion-selective electrodes highlights the potential utility of such structures in polymer science. wikipedia.org

Catalytic Applications or Ligand Design

While there is no direct evidence for the catalytic applications of this compound, its structure contains potential coordinating sites for metal ions. The oxygen atoms of the nitro group and the ether linkage could act as Lewis basic sites, allowing the molecule to function as a ligand in coordination chemistry. The design of new ligands is a key aspect of developing novel catalysts for a wide range of chemical transformations. The synthesis of derivatives of this compound with enhanced coordinating abilities could lead to the development of new catalysts with unique reactivity and selectivity. For example, the introduction of additional donor atoms or the modification of the steric bulk around the coordinating sites could be explored.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The classical synthesis of 1-(2-nitroethenyl)-4-(octyloxy)benzene typically involves a Henry (nitroaldol) reaction between 4-(octyloxy)benzaldehyde and nitromethane (B149229) using a base catalyst. wikipedia.orgwikipedia.org While effective, future research should focus on developing more sustainable, efficient, and innovative synthetic protocols.

Key areas for exploration include:

Heterogeneous Catalysis: Shifting from homogeneous bases (e.g., sodium hydroxide) to solid base catalysts, such as layered double hydroxides (LDHs) or functionalized silica, can simplify product purification, enable catalyst recycling, and reduce waste streams, aligning with the principles of green chemistry. acs.orgscirp.org

Organocatalysis: The use of chiral organocatalysts, like cinchona alkaloids or thiourea (B124793) derivatives, presents an opportunity to produce enantiomerically enriched versions of related β-nitroalcohols, which are precursors to chiral amines and other valuable compounds. niscpr.res.inmdpi.com Investigating organocatalytic routes for the direct formation of this compound could offer improved control and milder reaction conditions.

Alternative Reaction Media: Exploring benign and recyclable solvents, such as ionic liquids or deep eutectic solvents, could enhance reaction rates and facilitate easier product isolation compared to traditional organic solvents. researchgate.net Research into DNA-catalyzed Henry reactions in pure water further highlights the potential for biocatalysis in aqueous media. nih.gov

Direct Styrene (B11656) Nitration: A novel one-pot method for the direct nitration of styrenes to β-nitrostyrenes has been reported, bypassing the need for the aldehyde precursor. unirioja.es Adapting this methodology for 4-(octyloxy)styrene could provide a more atom-economical route to the target compound.

Table 1: Comparison of Potential Synthetic Routes
MethodCatalyst/MediumPotential AdvantagesResearch Focus for this compound
Heterogeneous Catalysis Solid Bases (e.g., LDHs)Catalyst recyclability, reduced waste, simplified workup. scirp.orgScreening of different solid bases for optimal yield and purity.
Organocatalysis Chiral Thioureas, AminesAccess to chiral precursors, mild conditions, metal-free. mdpi.comDevelopment of catalysts for direct, asymmetric synthesis.
Alternative Media Ionic Liquids, WaterEnhanced reaction rates, catalyst/solvent recycling. researchgate.netnih.govOptimization of reaction in green solvents.
Direct Nitration I2 / CuO·HBF4 / NaNO2Bypasses aldehyde synthesis, one-pot procedure. unirioja.esAdaptation and optimization for the 4-(octyloxy)styrene substrate.

Investigation of Unprecedented Reactivity Patterns

The conjugated nitroalkene system is a well-established Michael acceptor and a reactive partner in cycloaddition reactions. pageplace.de However, there remains substantial scope for discovering novel transformations.

Future investigations could target:

Novel Cycloaddition Reactions: While [3+2] and [4+2] cycloadditions of nitrostyrenes are known, exploring reactions with unconventional dienes, dipoles, or trienes could lead to the synthesis of novel and complex heterocyclic scaffolds. nih.govrsc.org Studies into unusual regioselectivity, for instance, have shown that product distribution can be manipulated to form unexpected isomers like 5-nitroisoxazolidines. icm.edu.pl

Domino and Cascade Reactions: Designing multi-step, one-pot reactions initiated by the reactivity of the nitroalkene group can provide rapid access to complex molecular architectures. For example, a tandem Michael/Henry reaction can create highly functionalized carbocycles with multiple stereocenters in a single operation. mdpi.com

Photoredox and Electrochemical Catalysis: The application of visible-light photoredox catalysis or electrochemical methods could unlock new reaction pathways. researchgate.net These techniques can generate radical intermediates under mild conditions, potentially leading to unprecedented C-C and C-heteroatom bond formations that are inaccessible through traditional thermal methods.

Selective Reductions: While the full reduction to the corresponding phenethylamine (B48288) is common, developing novel catalytic systems for the selective reduction of the nitro group while preserving the alkene, or vice-versa, remains a challenge. beilstein-journals.orgmdma.ch New methods using reagents like sodium cyanoborohydride or specialized transition metal catalysts could offer greater control. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous-flow processing offers significant advantages in terms of safety, scalability, and process control. acs.org The synthesis of this compound is an ideal candidate for such integration.

Future directions include:

Multi-step Flow Synthesis: A fully continuous process could be designed, starting from 4-hydroxybenzaldehyde (B117250), performing an etherification to introduce the octyloxy chain, followed by a flow-through Henry reaction using a packed-bed reactor with a heterogeneous catalyst. acs.org This would streamline the synthesis and minimize manual handling of intermediates.

Automated Reaction Optimization: Automated synthesis platforms, which use robotic systems and machine learning algorithms, can rapidly screen a wide range of reaction parameters (catalyst, solvent, temperature, stoichiometry) to identify optimal conditions for yield and purity. nih.govnih.gov

High-Throughput Library Generation: By integrating flow chemistry with automated liquid handlers, a library of analogues of this compound could be rapidly synthesized. youtube.com This would involve varying the alkoxy chain length or introducing different substituents on the phenyl ring, enabling the efficient exploration of structure-activity relationships for material or biological applications.

Advanced Theoretical Modeling of Complex Reaction Networks

Computational chemistry provides powerful tools for understanding and predicting chemical reactivity, which can accelerate experimental discovery.

Prospective research should leverage:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to elucidate the detailed mechanisms of the synthetic routes to this compound. nih.govdiva-portal.org This includes modeling transition states to understand the origin of stereoselectivity in organocatalyzed reactions and predicting the most favorable pathways.

Modeling of Reaction Dynamics: For complex reaction networks, such as cycloadditions with multiple potential regio- and stereoisomeric outcomes, Molecular Electron Density Theory (MEDT) can explain the observed selectivity and reactivity differences between isomers. nih.govrsc.org

Kinetic Modeling: Software packages like Catalyst.jl can be used to construct and simulate the entire reaction network, from starting materials to products and byproducts. rsc.org This allows for the in silico optimization of reaction conditions and provides a deeper understanding of the interplay between different reaction pathways.

Exploration of New Chemical Material Applications (excluding physical properties)

The unique structure of this compound makes it an attractive building block for novel functional materials. The focus here is on its chemical role as a monomer or synthetic intermediate for materials, rather than its intrinsic physical properties.

Unexplored avenues include:

Anionic Polymerization: Research has shown that β-nitrostyrenes, including alkoxy-substituted variants, can undergo anionic polymerization. researchgate.net The long, flexible octyloxy chain in this compound would likely impart solubility and processability to the resulting polymer, poly(1-(4-octyloxyphenyl)-2-nitroethylene). This novel polymer could serve as a precursor to other functional materials through chemical modification of the nitro groups along the polymer backbone.

Polymerization Control Agent: In contrast to being a monomer, β-nitrostyrene has also been shown to act as a strong inhibitor in the free-radical polymerization of styrene. acs.org This suggests that this compound could be investigated as a comonomer or additive to control polymerization rates or to introduce specific functionalities into other polymer systems.

Precursor to Advanced Materials: The nitroalkene moiety is a versatile functional handle. Its transformation via reduction to an amine, or through cycloaddition to form heterocycles, creates new molecules that can be used as monomers for high-performance polymers, building blocks for liquid crystals, or components of self-assembling systems where the octyloxy tail would drive supramolecular organization.

Table 2: Potential Chemical Material Applications
Application AreaChemical Role of the CompoundPotential OutcomeKey Structural Features
Functional Polymers MonomerSynthesis of poly(1-(4-octyloxyphenyl)-2-nitroethylene) via anionic polymerization. researchgate.netPolymer with modifiable nitro groups and a flexible side chain.
Polymerization Control Inhibitor / ComonomerControl over free-radical polymerization kinetics. acs.orgIntroduction of nitroalkene functionality into polymer chains.
Liquid Crystal Synthesis IntermediatePrecursor to calamitic (rod-like) molecules after reduction/modification.Rigid phenyl core with a long, flexible octyloxy tail.
Heterocyclic Materials Dieneophile / Michael AcceptorSynthesis of novel heterocyclic monomers for polymerization. rsc.orgReactive nitroalkene group for building complex structures.

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